molecular formula C26H20N2O3 B2769140 N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide CAS No. 725219-28-3

N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide

Cat. No. B2769140
CAS RN: 725219-28-3
M. Wt: 408.457
InChI Key: BKOCQWWGPKBZHU-UHFFFAOYSA-N
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Description

N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide, also known as DIAQ, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Structural Insights and Molecular Orbitals

The compound’s structural properties play a crucial role in its behavior and interactions. Researchers have explored the following aspects:

Vibrational Assignments

Vibrational spectroscopy provides insights into molecular vibrations. For 2-benzoylbenzoic acid, characteristic group frequencies include:

Electronic Transitions

Understanding electronic transitions is essential for applications such as photophysics and photochemistry. Researchers investigated transitions between filled and unfilled molecular orbitals of 2-benzoylbenzoic acid .

Antifungal Activity

While not directly related to the compound itself, derivatives of 1,2-benzisothiazol-3(2H)-one have shown antifungal activity. This highlights the potential for similar compounds to exhibit biological effects .

Antibacterial Evaluation

Again, not specific to our compound, but related research involves compounds based on new benzoxepine-oxime-1,2,3-triazole hybrids. These compounds were synthesized and evaluated for antibacterial properties .

properties

IUPAC Name

N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3/c1-17(29)27(23-14-6-8-18-7-2-3-11-20(18)23)15-16-28-25(30)21-12-4-9-19-10-5-13-22(24(19)21)26(28)31/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOCQWWGPKBZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide

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